molecular formula C20H19N5 B2951339 N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393844-95-6

N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2951339
CAS No.: 393844-95-6
M. Wt: 329.407
InChI Key: LXOVXPMGSPUYNL-UHFFFAOYSA-N
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Description

“N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. The compound also contains a benzyl group (a benzene ring attached to a CH2 group), a methyl group (CH3), and a m-tolyl group (a benzene ring with a methyl group (CH3) at the meta position) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The pyrazolo[3,4-d]pyrimidin-4-amine core would likely contribute to the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, and the amine group could influence its polarity and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

Properties

IUPAC Name

N-benzyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-15-7-6-10-17(11-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVXPMGSPUYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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